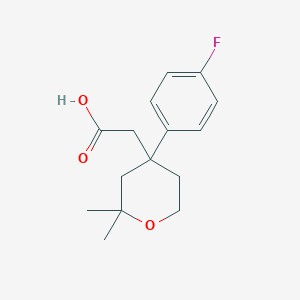![molecular formula C11H21NO3 B2845780 Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate CAS No. 1781907-97-8](/img/structure/B2845780.png)
Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with the molecular weight of 215.29 . It is also known by its IUPAC name, tert-butyl (1R,3R)-3-(hydroxymethyl)cyclopentylcarbamate . The compound is typically stored in a refrigerator and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical and Chemical Properties Analysis
This compound is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Carbocyclic Analogues
Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate has been identified as a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, crucial in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Spirocyclopropanated Analogue Synthesis
This compound is used in the conversion to spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. It involves a key step of cocyclization, highlighting its versatility in synthesizing complex chemical structures (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Genotoxic Impurity Characterization
In pharmaceutical research, this compound has been characterized as a genotoxic impurity in Bictegravir sodium, a drug substance. A novel method using liquid chromatography-tandem mass spectrometry has been established for its detection and characterization (Puppala, Subbaiah, & Maheswaramma, 2022).
Organogel Formation and Chemosensory Applications
Research has also shown its utility in forming organogels, which are significant in the detection of volatile acid vapors. This highlights its potential in developing chemosensory materials (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Photocatalytic Amination
In organic chemistry, this compound is used in photocatalytic amination processes. This forms part of a new cascade pathway for constructing 3-aminochromones, offering a broad application range for photocatalyzed protocols (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBOERLWPQMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2845699.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one](/img/structure/B2845702.png)
![N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide](/img/structure/B2845703.png)
![3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2845705.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/no-structure.png)
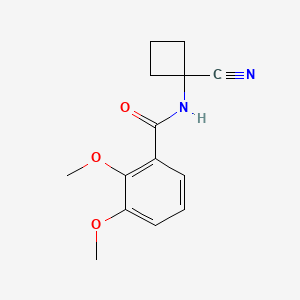
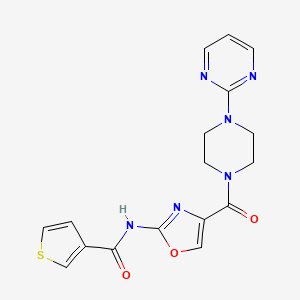
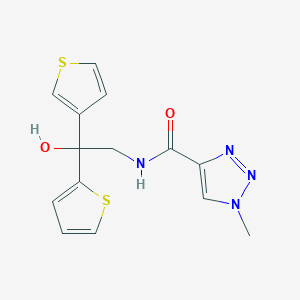
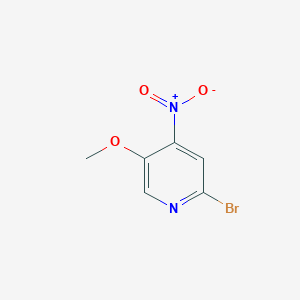
![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)
